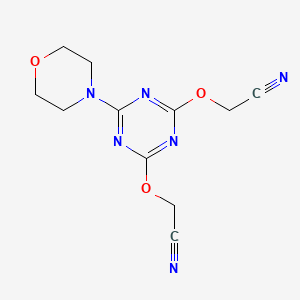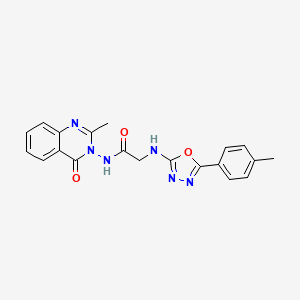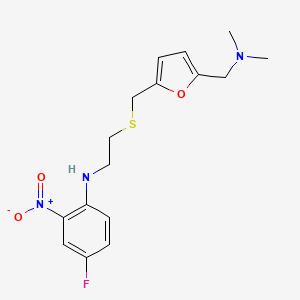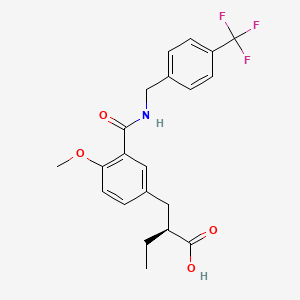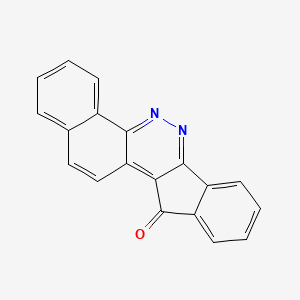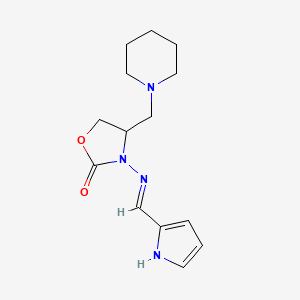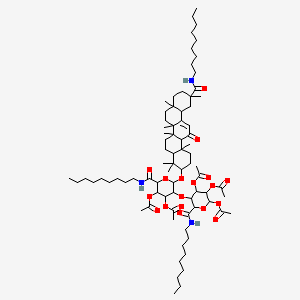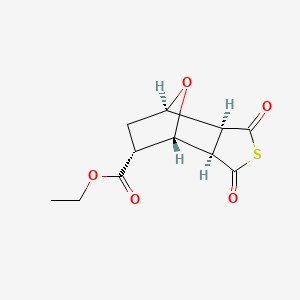
5-endo-(Ethoxycarbonyl)endothall thioanhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-endo-(Ethoxycarbonyl)endothall thioanhydride: is a chemical compound known for its unique structural properties and high toxicity It is a derivative of endothall, a herbicide, and is characterized by the presence of an ethoxycarbonyl group and a thioanhydride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-endo-(Ethoxycarbonyl)endothall thioanhydride typically involves the reaction of endothall with ethoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired thioanhydride. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to optimize the conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-endo-(Ethoxycarbonyl)endothall thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioanhydride to its corresponding thiol or alcohol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-endo-(Ethoxycarbonyl)endothall thioanhydride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various cyclization and substitution reactions, making it valuable for constructing complex molecules.
Biology: The compound has been studied for its binding properties in biological systems. It has a high-affinity binding site in mouse liver cytosol, which has been linked to its toxicity. This makes it a useful tool for studying protein-ligand interactions and enzyme inhibition.
Medicine: While its high toxicity limits its direct use in medicine, this compound serves as a model compound for developing new drugs and understanding the mechanisms of toxicity and drug action.
Industry: In the industrial sector, the compound is used in the synthesis of other chemicals and as an intermediate in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 5-endo-(Ethoxycarbonyl)endothall thioanhydride involves its interaction with specific molecular targets in biological systems. The compound binds to high-affinity sites in the liver cytosol, inhibiting certain enzymes and disrupting normal cellular functions. This binding is believed to be responsible for its high toxicity. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure-activity relationship provides insights into its mode of action.
Comparación Con Compuestos Similares
Endothall Anhydride: Similar in structure but lacks the thioanhydride moiety.
Endothall Dicarboxylic Acid: Another derivative of endothall with different functional groups.
5,6-Dehydro Endothall Thioanhydride: A dehydro analogue with similar properties.
Comparison: 5-endo-(Ethoxycarbonyl)endothall thioanhydride is unique due to its ethoxycarbonyl and thioanhydride groups, which confer distinct chemical reactivity and biological activity. Compared to endothall anhydride and dicarboxylic acid, the thioanhydride exhibits higher toxicity and specific binding properties. The 5,6-dehydro analogue shares some similarities but differs in its stability and reactivity.
Propiedades
Número CAS |
127311-89-1 |
|---|---|
Fórmula molecular |
C11H12O5S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
ethyl (1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-8-carboxylate |
InChI |
InChI=1S/C11H12O5S/c1-2-15-9(12)4-3-5-6-7(8(4)16-5)11(14)17-10(6)13/h4-8H,2-3H2,1H3/t4-,5-,6-,7-,8+/m1/s1 |
Clave InChI |
XOCQTVSSYNHWTF-PVFLNQBWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C(=O)SC3=O |
SMILES canónico |
CCOC(=O)C1CC2C3C(C1O2)C(=O)SC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



